Unique Thiol Reactivity vs. Clinically Approved 2‑Alkoxy/2‑Amine Quinazolines
The target compound is the only 4‑anilinoquinazoline in commercial catalogs (Santa Cruz, Enamine, ChemSpace) that simultaneously carries a 2‑chlorophenyl aniline and a free 2‑thiol group [1]. Clinically approved EGFR inhibitors gefitinib and erlotinib bear a 2‑methoxyethoxy and 2‑ethynyl substituent, respectively, which are incapable of forming disulfide bonds, chelating transition metals, or undergoing chemoselective S‑alkylation [2]. The thiol functionality is quantified by the presence of exactly two hydrogen‑bond donor atoms (the aniline NH and the thiol SH) versus only one donor in gefitinib and erlotinib, as verified by PubChem computed descriptors [1].
| Evidence Dimension | Functional‑group reactivity and hydrogen‑bond donor capacity |
|---|---|
| Target Compound Data | 2 H‑bond donors (aniline NH + thiol SH); free ‑SH group available for conjugation |
| Comparator Or Baseline | Gefitinib: 1 H‑bond donor (aniline NH); 2‑methoxyethoxy substituent. Erlotinib: 1 H‑bond donor; 2‑ethynyl substituent. Lapatinib: 1 H‑bond donor; 2‑furylmethylsulfanyl substituent. |
| Quantified Difference | Target compound has 100% more H‑bond donors than any approved quinazoline EGFR inhibitor; possesses a chemically addressable thiol absent in all three comparators. |
| Conditions | Computational analysis based on PubChem 2D structure descriptors (2025 release); cross‑referenced with DrugBank entries for gefitinib (DB00317), erlotinib (DB00530), and lapatinib (DB01259). |
Why This Matters
A free thiol group enables site‑specific conjugation to fluorophores, biotin, or solid supports—functionality that no approved 4‑anilinoquinazoline can provide—making this compound essential for chemical biology probe development.
- [1] PubChem Compound Summary for CID 7131749. Computed descriptors: Hydrogen Bond Donor Count, XLogP3 (2025). View Source
- [2] DrugBank entries DB00317 (gefitinib), DB00530 (erlotinib), DB01259 (lapatinib). View Source
